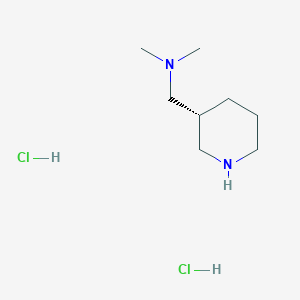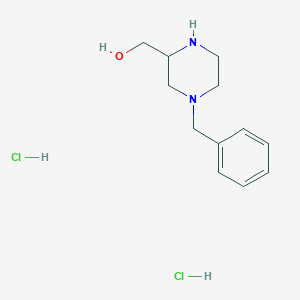
4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine is a synthetic organic compound that is commonly used in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, a methoxybenzyl group attached to the piperidine ring, and a carboxyl group. This compound is particularly significant in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the piperidine ring.
Fmoc Protection: The amino group is protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxybenzyl group and the piperidine ring.
Common Reagents and Conditions
Deprotection: Piperidine or 4-methylpiperidine in a suitable solvent such as dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Deprotected Amino Compound: Removal of the Fmoc group yields the free amino compound.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Oxidized and Reduced Products: Oxidation and reduction reactions yield corresponding oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in SPPS for the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to various biomolecules for research in biochemistry and molecular biology.
Material Science: Applied in the development of peptide-based materials and nanomaterials for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization or biological activity. The methoxybenzyl group and carboxyl group provide additional sites for chemical modification and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Fmoc-amino)-1-benzyl-4-carboxypiperidine: Similar structure but lacks the methoxy group on the benzyl ring.
4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine: Similar structure with the methoxy group in a different position on the benzyl ring.
4-(Fmoc-amino)-1-(3,4-dimethoxybenzyl)-4-carboxypiperidine: Contains an additional methoxy group on the benzyl ring.
Uniqueness
4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its reactivity and interactions in chemical reactions and biological systems. This unique structure allows for specific applications in peptide synthesis and other research areas where precise chemical modifications are required.
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-35-21-8-6-7-20(17-21)18-31-15-13-29(14-16-31,27(32)33)30-28(34)36-19-26-24-11-4-2-9-22(24)23-10-3-5-12-25(23)26/h2-12,17,26H,13-16,18-19H2,1H3,(H,30,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCPWWCXBJNODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B8178355.png)






![Methyl({[3-(pyridin-4-yl)phenyl]methyl})amine dihydrochloride](/img/structure/B8178409.png)

![diethyl[(2S)-piperidin-2-ylmethyl]amine dihydrochloride](/img/structure/B8178437.png)

![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine HCl](/img/structure/B8178447.png)


